Tiludronate disodium
Overview
Description
Tiludronate disodium, also known as tiludronic acid disodium salt, is a first-generation bisphosphonate compound. It is chemically known as (4-chlorophenyl)thio-methylene-1,1-bisphosphonate. This compound was developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification. This compound is primarily used in the treatment of Paget’s disease of bone and other bone resorption disorders .
Mechanism of Action
Target of Action
Tiludronate disodium, a bisphosphonate, primarily targets osteoclasts , the cells responsible for bone resorption . Osteoclasts play a crucial role in bone remodeling, a process that involves the breakdown and formation of bone tissue.
Mode of Action
This compound interacts with its targets, the osteoclasts, in a unique way. It inhibits protein-tyrosine-phosphatase , leading to the detachment of osteoclasts from the bone surface . Additionally, it inhibits the osteoclastic proton pump . These interactions disrupt the normal function of osteoclasts, reducing their ability to resorb bone .
Biochemical Pathways
Bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract, with a reported absolute bioavailability of approximately 6% . The elimination half-life in patients with normal renal function is approximately 150 hours . This can be significantly increased in subjects with severe renal impairment .
Result of Action
The primary result of this compound’s action is the prevention of bone resorption by osteoclasts . This leads to a reduction in bone turnover, as the degree of breakdown of bone is decreased . This is particularly beneficial in conditions like Paget’s disease of bone, where abnormal bone remodeling occurs .
Action Environment
The action of this compound is influenced by the acidity of the bone remodeling environment . The acidic environment, caused by bone resorption, triggers the release of this compound from the bone matrix into the resorption space . This leads to improved bone remodeling, decreased mineral loss, and alleviation of pain induced by abnormal osteolysis .
Biochemical Analysis
Biochemical Properties
Tiludronate disodium acts primarily on bone through a mechanism that involves inhibition of osteoclastic activity . It inhibits protein-tyrosine-phosphatase, leading to detachment of osteoclasts from the bone surface . It also inhibits the osteoclastic proton pump .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It reduces cell energy and leads to apoptosis by competitively inhibiting ATP in the cell . Decreased levels of osteoclasts subsequently reduce the degree of breakdown of bone and bone turnover .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of osteoclasts, the primary cell responsible for the breakdown of bone required for bone remodeling . Non-nitrogenous bisphosphonates like this compound are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exert a dose-dependent inhibitory activity on bone resorption in a series of in vivo studies . The inhibition of bone resorption was assessed by measurement of the calcaemia, of the resorption of hydroxyapatite crystal plaques, of the bone density associated with calcium, phosphorus and hydroxyproline quantification .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving dogs, this compound was found to improve structural changes and symptoms of osteoarthritis .
Metabolic Pathways
This compound and other bisphosphonates were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification .
Transport and Distribution
This compound is widely distributed to bone and soft tissues. Over a period of days, loss of drug occurs from most tissues with the exception of bone and cartilage .
Subcellular Localization
The primary target of this compound’s pharmacological action is considered to be osteoclasts . It inhibits the activity of the osteoclasts by promoting the inhibition of bone resorption .
Preparation Methods
Tiludronate disodium can be synthesized through various synthetic routes. One common method involves the reaction of (4-chlorophenyl)thiomethylphosphonic acid with sodium hydroxide to form the disodium salt. The reaction conditions typically involve heating the reactants in an aqueous solution, followed by purification through crystallization .
In industrial production, this compound is produced by Sanofi Aventis. The compound is synthesized in a controlled environment to ensure high purity and consistency. The final product is often obtained as a hydrate, which is then dried and packaged for medical use .
Chemical Reactions Analysis
Tiludronate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tiludronate disodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of bisphosphonates and their interactions with other chemicals.
Biology: Researchers use this compound to investigate its effects on bone cells and its potential as a treatment for bone-related diseases.
Medicine: The compound is used in clinical studies to evaluate its efficacy and safety in treating conditions like Paget’s disease and osteoporosis.
Industry: This compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Comparison with Similar Compounds
Tiludronate disodium is similar to other bisphosphonates such as etidronic acid and clodronic acid. it has unique properties that make it distinct:
Etidronic Acid: Less potent than this compound, used primarily for treating hypercalcemia and preventing heterotopic ossification.
Clodronic Acid: Similar in potency to this compound but used more frequently for treating bone metastases and hypercalcemia of malignancy.
Pamidronate: More potent than this compound, used for treating Paget’s disease, osteoporosis, and bone metastases.
Alendronate: Significantly more potent, commonly used for treating osteoporosis and other bone diseases
This compound’s unique mechanism of action and its specific applications in treating bone resorption disorders make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUHWSDHMJMHIW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNa2O6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89987-06-4 (Parent) | |
Record name | Tiludronate disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048621 | |
Record name | Tiludronate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149845-07-8 | |
Record name | Tiludronate disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiludronate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149845-07-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TILUDRONATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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